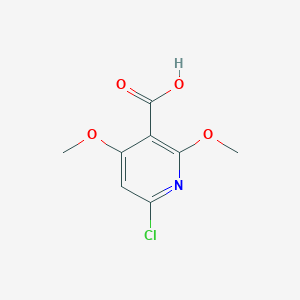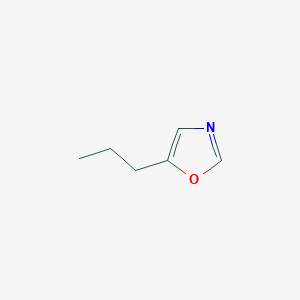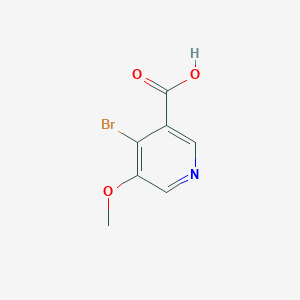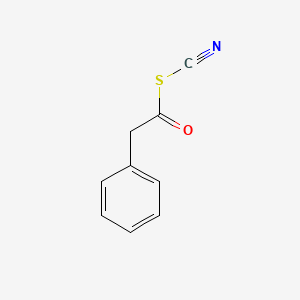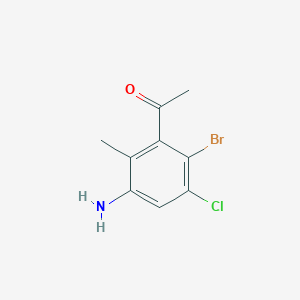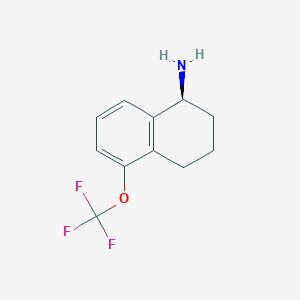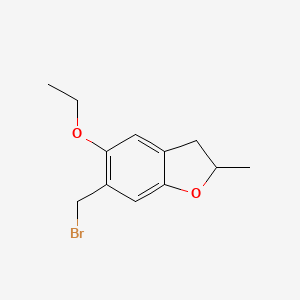![molecular formula C22H16O4 B13149278 2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 76092-01-8](/img/structure/B13149278.png)
2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-hydroxy-3-methoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is reacted with 4-hydroxy-3-methoxybenzyl bromide in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学的研究の応用
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
作用機序
The mechanism of action of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione involves its interaction with various molecular targets:
Molecular Targets: It can interact with cellular proteins, enzymes, and DNA.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. It can also induce oxidative stress in cells, leading to apoptosis or cell death.
類似化合物との比較
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- Structural Differences: While these compounds share the anthracene core, they differ in their substituents, which can significantly affect their chemical properties and applications .
- Uniqueness: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is unique due to the presence of both hydroxy and methoxy groups, which can enhance its biological activity and solubility in various solvents .
特性
CAS番号 |
76092-01-8 |
|---|---|
分子式 |
C22H16O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O4/c1-26-20-12-14(7-9-19(20)23)10-13-6-8-17-18(11-13)22(25)16-5-3-2-4-15(16)21(17)24/h2-9,11-12,23H,10H2,1H3 |
InChIキー |
IBXQIPIJNYTMOS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
